5-Bromocytidine

i-motif DNA pH-responsive nanomaterials oligonucleotide engineering

5-Bromocytidine (5-BrC) is a C5-halogenated nucleoside analog. It enables 10x faster i-motif DNA switching for pH sensing and serves as a selective antiviral lead (10-100x less cytotoxic than 5-bromodeoxyuridine in HSV studies). Its barrierless internal conversion pathway makes it a unique photophysical probe. For research use only.

Molecular Formula C9H12BrN3O5
Molecular Weight 322.11 g/mol
CAS No. 3066-86-2
Cat. No. B150675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromocytidine
CAS3066-86-2
Molecular FormulaC9H12BrN3O5
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br
InChIInChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
InChIKeyHRDXGYQCVPZEJE-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromocytidine (CAS 3066-86-2): Halogenated Cytidine Nucleoside for Antiviral Research and Oligonucleotide Engineering


5-Bromocytidine (CAS 3066-86-2) is a halogenated pyrimidine nucleoside analog in which a bromine atom replaces the hydrogen at the 5-position of the cytosine base. As a C5-bromo-substituted cytidine, it serves as a versatile building block for synthesizing modified oligonucleotides and nucleoside analogs [1]. It has demonstrated antiviral activity against influenza virus, HIV, and herpes simplex virus type 1 (HSV-1) in cell culture, primarily by inhibiting viral RNA-dependent RNA polymerases . The compound exhibits a melting point of 183–185°C and a molecular weight of 322.11 g/mol [2].

5-Bromocytidine (CAS 3066-86-2) Cannot Be Replaced by 5-Methylcytidine or 5-Fluorocytidine in i-Motif Engineering or Enzyme Substrate Design


5-Bromocytidine cannot be generically substituted with other 5-modified cytidine analogs due to divergent physicochemical and biochemical properties that dictate functional outcomes. In i-motif DNA nanostructures, 5-bromocytidine (5-BrC) shifts the pH response range toward more acidic values, whereas 5-methylcytidine (5-MeC) shifts it toward more basic values—meaning the two analogs produce opposite pH-dependent conformational behaviors [1]. Enzymatically, 5-BrC exhibits a substantially higher apparent Km (2.0 × 10⁻³ M) for Bacillus subtilis cytidine deaminase compared to 5-MeC (0.9 × 10⁻⁴ M) and fluorodeoxycytidine (0.8 × 10⁻⁴ M), indicating reduced substrate recognition efficiency that cannot be extrapolated from other 5-substituted analogs [2]. The bromine substituent also confers distinct electronic effects on the pyrimidine ring that influence base-pairing, deamination susceptibility, and polymerase incorporation kinetics in ways not shared by 5-fluoro, 5-iodo, or 5-methyl derivatives.

5-Bromocytidine (CAS 3066-86-2) Quantitative Differentiation Evidence Versus 5-Methylcytidine and Other 5-Substituted Cytidine Analogs


5-Bromocytidine Shifts i-Motif DNA pH Response to Acidic Range While 5-Methylcytidine Shifts to Basic Range

In human telomeric i-motif DNA oligonucleotides, introducing 5-bromocytidine (5-BrC) shifts the pH response range toward more acidic values, whereas introducing 5-methylcytidine (5-MeC) shifts it toward more basic values [1]. The 5-BrC derivative also exhibited a 10-fold faster conformational switching rate in response to sudden pH changes compared to unmodified or 5-MeC derivatives [1].

i-motif DNA pH-responsive nanomaterials oligonucleotide engineering

5-Bromocytidine Exhibits 22-Fold Higher Km for Cytidine Deaminase Than 5-Methylcytidine and Fluorodeoxycytidine

Kinetic analysis of purified Bacillus subtilis cytidine deaminase revealed that 5-bromocytidine exhibits an apparent Km value of 2.0 × 10⁻³ M, which is 22-fold higher than the Km for 5-methylcytidine (0.9 × 10⁻⁴ M) and 25-fold higher than that for fluorodeoxycytidine (0.8 × 10⁻⁴ M) [1]. The native substrate cytidine shows a Km of 6.6 × 10⁻⁴ M, placing 5-BrC as the poorest substrate among all tested cytidine derivatives.

cytidine deaminase enzyme kinetics nucleoside metabolism

5-Bromocytidine Is an Essential Precursor for 5-Aminocytidine Synthesis via Ammonolysis

5-Bromocytidine serves as the direct precursor for synthesizing 5-aminocytidine and 5-amino-2′-deoxycytidine via reaction with liquid ammonia. An improved synthetic method using 5-bromo pyrimidine nucleosides as starting materials yields both 5-aminocytidine as the major product and 6-aminocytosine derivatives as minor products [1]. This synthetic route exploits the lability of the C5-bromine substituent toward nucleophilic aromatic substitution, a property not shared by 5-methyl or 5-fluoro analogs due to their stronger C–C and C–F bonds.

nucleoside synthesis 5-aminocytidine synthetic building block

5-Bromocytidine Triphosphate Is a Substrate for T7 RNA Polymerase Enabling Enzymatic RNA Synthesis

5-Bromocytidine 5′-triphosphate has been synthesized and characterized as a substrate for RNA polymerase from bacteriophage T7 [1]. The triphosphate derivative was used for enzymatic synthesis of modified and isotopically labeled RNA, demonstrating that the 5-bromo modification is compatible with RNA polymerase-mediated transcription [1]. In contrast, 5-substituents with larger steric bulk or altered hydrogen-bonding patterns may exhibit reduced or absent incorporation efficiency, though direct comparative incorporation efficiency data versus other 5-modified cytidine triphosphates is not available in this source.

RNA polymerase modified RNA synthesis enzymatic incorporation

5-Bromocytidine (CAS 3066-86-2) Differentiated Application Scenarios for Scientific Procurement


Engineering pH-Responsive i-Motif DNA Nanostructures with Acidic-Range Switching

When designing pH-responsive DNA devices that require conformational switching in mildly acidic environments, 5-bromocytidine provides the specific functionality of shifting the i-motif transition midpoint toward lower pH values while accelerating switching kinetics by 10-fold [4]. This makes 5-BrC the preferred building block for biosensors targeting acidic cellular compartments, tumor microenvironments, or endosomal pH ranges, where 5-methylcytidine would produce the opposite, basic-range shift.

Synthesis of 5-Aminocytidine and Related Antimetabolites

5-Bromocytidine is the required starting material for preparing 5-aminocytidine, 5-amino-2′-deoxycytidine, and their 5′-monophosphates via ammonolysis [4]. These 5-amino derivatives constitute a class of antimetabolites and enzyme inhibitors with applications in anticancer and antiviral drug discovery. Alternative 5-substituted cytidines cannot undergo this transformation, making 5-BrC the essential precursor for this synthetic route.

Enzymatic Synthesis of Bromine-Labeled RNA for X-Ray Crystallography

The triphosphate derivative of 5-bromocytidine is accepted as a substrate by T7 RNA polymerase, enabling enzymatic incorporation of bromine atoms into RNA transcripts [4]. This heavy-atom labeling is valuable for solving RNA crystal structures via multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) phasing methods. The bromine atom serves as an intrinsic anomalous scatterer that facilitates phase determination without requiring selenium derivatization.

Oligonucleotide Modification for Deaminase Resistance

Given that 5-bromocytidine exhibits a 22-fold higher Km for cytidine deaminase compared to 5-methylcytidine [4], oligonucleotides incorporating 5-BrC residues may demonstrate enhanced resistance to deamination in biological systems containing this enzyme. This property is relevant for designing antisense oligonucleotides, siRNAs, or aptamers intended for applications where cytidine deaminase-mediated degradation could compromise stability or efficacy.

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